molecular formula C24H26ClN7 B11292742 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11292742
M. Wt: 448.0 g/mol
InChI Key: UHCGJEJBBSYYHO-UHFFFAOYSA-N
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Description

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, substituted with a piperazine ring and chlorophenyl and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine ring and subsequent substitution with chlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine ring structure but different substituents.

    Disilane-bridged architectures: Compounds with unique Si-Si bonds that exhibit different electronic properties compared to carbon-based compounds.

    Ethyl acetoacetate: A compound with keto-enol tautomerism, used in various organic synthesis reactions.

Uniqueness

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and the pyrazolo[3,4-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26ClN7

Molecular Weight

448.0 g/mol

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H26ClN7/c1-16-7-8-19(13-17(16)2)27-22-21-15-26-30(3)23(21)29-24(28-22)32-11-9-31(10-12-32)20-6-4-5-18(25)14-20/h4-8,13-15H,9-12H2,1-3H3,(H,27,28,29)

InChI Key

UHCGJEJBBSYYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC(=CC=C5)Cl)C)C

Origin of Product

United States

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